
(R)-N-Cbz-2,6-dimethyl-5-hepten-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is a chiral amine compound that features a benzyl carbamate (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2,6-dimethyl-5-hepten-1-ol.
Protection: The hydroxyl group of the precursor is protected using a benzyl chloroformate (Cbz-Cl) reagent under basic conditions to form the corresponding carbamate.
Amination: The protected intermediate is then subjected to amination reactions using appropriate amine sources and catalysts to introduce the amine functionality.
Industrial Production Methods
Industrial production of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine may involve optimized large-scale synthesis protocols that ensure high yield and purity. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to replace the Cbz protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloroformate (Cbz-Cl), various nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with different protecting groups
Scientific Research Applications
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-Cbz-2,6-dimethyl-5-hepten-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes by binding to active sites or altering receptor activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-N-Boc-2,6-dimethyl-5-hepten-1-amine: Similar structure with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
(S)-N-Cbz-2,6-dimethyl-5-hepten-1-amine: Enantiomer of the compound with opposite chirality.
®-N-Cbz-2,6-dimethyl-5-heptan-1-amine: Similar structure but with a saturated heptane chain instead of a heptene chain.
Uniqueness
®-N-Cbz-2,6-dimethyl-5-hepten-1-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions. Its structural features make it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
benzyl N-(2,6-dimethylhept-5-enyl)carbamate |
InChI |
InChI=1S/C17H25NO2/c1-14(2)8-7-9-15(3)12-18-17(19)20-13-16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3,(H,18,19) |
InChI Key |
ABJFNMOONXWQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


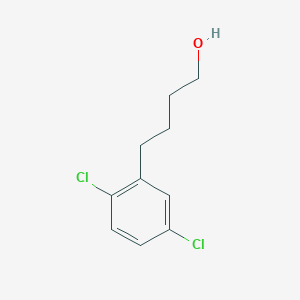
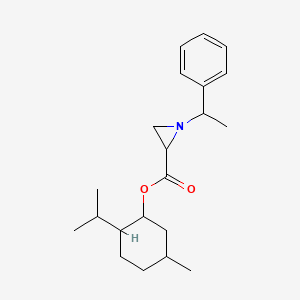


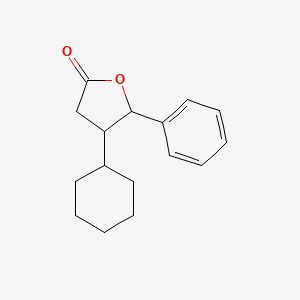
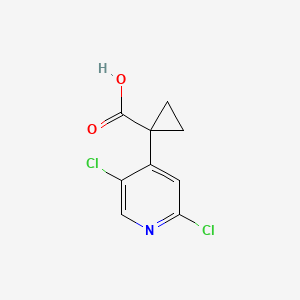



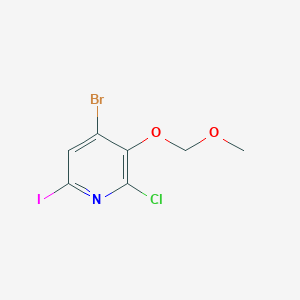

![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


